

# Application Note & Protocol: Spectrophotometric Determination of Iron in NaFeDTPA Complexes

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## Compound of Interest

Compound Name: Sodium hydrogen ferric dtpa

CAS No.: 12389-75-2

Cat. No.: B1401466

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## Abstract

This application note provides a comprehensive, validated protocol for the quantitative determination of iron in Sodium Ferric Diethylenetriamine Pentaacetate (NaFeDTPA) complexes using UV-Visible spectrophotometry. The method is based on the highly specific and sensitive 1,10-phenanthroline colorimetric reaction. Given the thermodynamic stability of the Fe(III)-DTPA chelate, this protocol details the necessary steps for the complete dissociation of the complex, subsequent reduction of ferric ( $\text{Fe}^{3+}$ ) to ferrous ( $\text{Fe}^{2+}$ ) iron, and the formation of the intensely colored tris(1,10-phenanthroline)iron(II) complex. This robust method is crucial for quality control and formulation analysis in the pharmaceutical and food fortification industries, ensuring product efficacy and safety. All procedures have been structured to meet rigorous scientific standards and validation requirements as per ICH guidelines.

## Introduction: The Analytical Imperative for NaFeDTPA

Sodium Ferric Diethylenetriamine Pentaacetate (NaFeDTPA), often marketed under various trade names, is a highly stable iron chelate. Its primary application is as an iron fortificant in food products and as an active pharmaceutical ingredient (API) for treating iron-deficiency anemia. The DTPA ligand effectively shields the iron from interacting with dietary inhibitors (like phytates and polyphenols), thereby enhancing its bioavailability.[1]

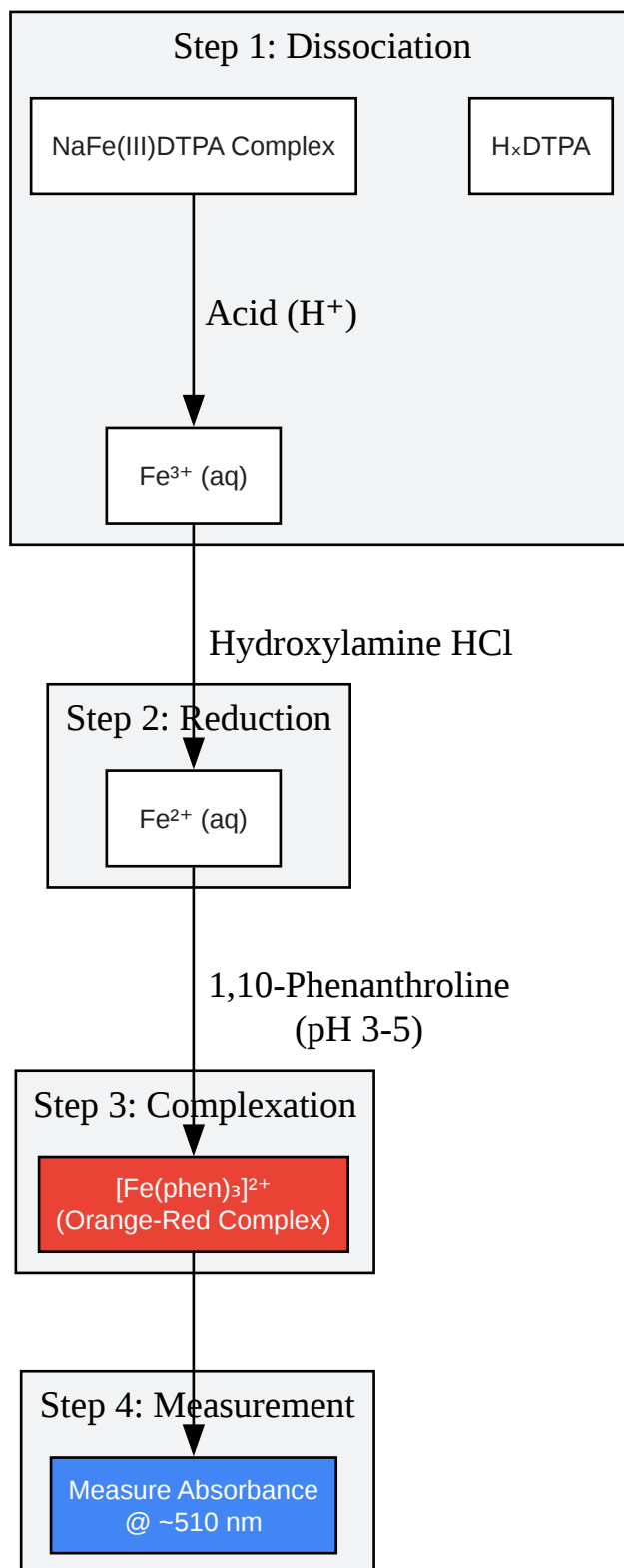
The very stability that makes NaFeDTPA an effective iron source presents a significant analytical challenge. Accurate quantification of the iron content is a critical quality attribute (CQA) in pharmaceutical development and manufacturing.[2][3] It ensures dose accuracy, confirms product stability, and meets regulatory specifications.[4] Spectrophotometry, utilizing the 1,10-phenanthroline chromogenic agent, offers a cost-effective, reliable, and widely accessible method for this purpose, provided the chelated iron is first made available for reaction.[5]

## Principle of the Method: A Three-Step Pathway to Quantification

The core of this assay is the reaction between ferrous iron ( $\text{Fe}^{2+}$ ) and three molecules of 1,10-phenanthroline to form a stable, orange-red complex,  $[\text{Fe}(\text{phen})_3]^{2+}$ . [6] However, since the iron in NaFeDTPA is in the tightly bound ferric ( $\text{Fe}^{3+}$ ) state, two prerequisite steps are essential: dissociation and reduction.

- **Dissociation:** The NaFeDTPA complex is first treated under acidic conditions. The excess protons ( $\text{H}^+$ ) compete for the DTPA ligand, causing the release of the ferric ( $\text{Fe}^{3+}$ ) ion into the solution.
- **Reduction:** The 1,10-phenanthroline reagent reacts specifically with ferrous ( $\text{Fe}^{2+}$ ) iron. [7] Therefore, a reducing agent is required to convert the liberated  $\text{Fe}^{3+}$  to  $\text{Fe}^{2+}$ . Hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ ) is an ideal choice as it efficiently reduces iron(III) without interfering with the subsequent colorimetric reaction. [8][9] The reaction proceeds as follows:  
$$2\text{Fe}^{3+} + 2\text{NH}_2\text{OH} + 2\text{OH}^- \rightarrow 2\text{Fe}^{2+} + \text{N}_2 + 4\text{H}_2\text{O}$$
 [7]
- **Complexation & Measurement:** Once in the ferrous state, the iron rapidly chelates with 1,10-phenanthroline. The resulting solution's absorbance is measured at its wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), approximately 508-510 nm. [10][11] According to the Beer-

Lambert Law, the absorbance is directly proportional to the concentration of the iron complex, allowing for precise quantification against a calibration curve.[11]



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Caption: Chemical pathway for the determination of iron in NaFeDTPA.

## Method Validation: Establishing Trustworthiness

A protocol's value is defined by its reliability. This method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for quality control applications.[\[12\]](#)[\[13\]](#)

Parameter	Method	Typical Acceptance Criteria
Linearity & Range	A calibration curve is generated using at least five concentrations of a certified iron standard.	Correlation coefficient ( $R^2$ ) $\geq$ 0.999
Accuracy	Performed via spike-recovery analysis on a NaFeDTPA sample matrix at three concentration levels (e.g., 80%, 100%, 120%). <a href="#">[12]</a>	Mean recovery between 98.0% and 102.0%.
Precision	Repeatability (Intra-day): Six replicate measurements of a single sample. Intermediate Precision (Inter-day): Analysis performed by a different analyst on a different day.	Relative Standard Deviation (RSD) $\leq$ 2.0%.
Specificity	Analysis of a placebo (containing all excipients except NaFeDTPA) to check for interferences. The color reaction is highly specific to iron. <a href="#">[6]</a>	Placebo solution should show negligible absorbance at 510 nm.
LOD & LOQ	Calculated from the standard deviation of the response and the slope of the calibration curve.	LOD and LOQ are determined and reported to define the method's sensitivity limits. <a href="#">[14]</a>

## Detailed Experimental Protocol

### Required Reagents and Materials

Reagent / Material	Grade / Specification	Notes
NaFeDTPA Sample	Reference Standard or Test Sample	
Ferrous Ammonium Sulfate	ACS Reagent Grade, Primary Standard	For preparing the iron stock solution.[15]
Hydrochloric Acid (HCl)	Concentrated, ACS Reagent Grade	
Hydroxylamine Hydrochloride	ACS Reagent Grade	Prepare fresh or verify stability.
1,10-Phenanthroline Monohydrate	ACS Reagent Grade	
Sodium Acetate Trihydrate	ACS Reagent Grade	For buffer preparation.
Glacial Acetic Acid	ACS Reagent Grade	For buffer preparation.
Deionized (DI) Water	Type I, >18 MΩ·cm	
Volumetric Flasks (Class A)	10 mL, 50 mL, 100 mL, 1000 mL	
Pipettes (Calibrated)	Various sizes	
UV-Visible Spectrophotometer	Double-beam recommended	
Cuvettes	1 cm path length, quartz or glass	

## Preparation of Solutions

- 1 M Hydrochloric Acid (HCl): Carefully add 83.3 mL of concentrated HCl to ~500 mL of DI water in a 1000 mL volumetric flask. Cool, and dilute to the mark with DI water.
- 10% (w/v) Hydroxylamine Hydrochloride: Dissolve 10.0 g of hydroxylamine hydrochloride in 100 mL of DI water.[7]
- 0.25% (w/v) 1,10-Phenanthroline: Dissolve 0.25 g of 1,10-phenanthroline monohydrate in 100 mL of DI water. Gentle warming may be required to fully dissolve.[16]

- Acetate Buffer (pH 4.5): Dissolve 77.1 g of sodium acetate trihydrate in ~800 mL of DI water. Add 57 mL of glacial acetic acid and dilute to 1000 mL with DI water. Verify pH with a calibrated pH meter.
- Iron Standard Stock Solution (100 µg/mL): Accurately weigh ~0.7022 g of ferrous ammonium sulfate hexahydrate.<sup>[15]</sup> Transfer to a 1000 mL volumetric flask. Add ~500 mL of DI water and 20 mL of 1 M HCl. Swirl to dissolve completely, then dilute to the mark with DI water. This solution contains 100 µg of Fe per mL.

## Preparation of Calibration Standards

Prepare a series of working standards by diluting the Iron Standard Stock Solution.

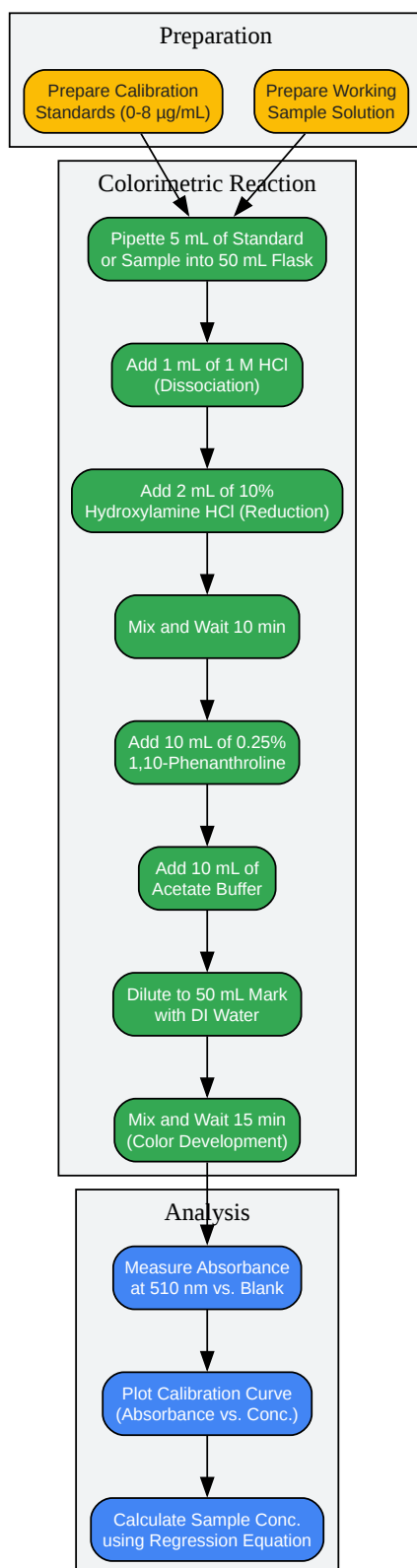
Standard No.	Vol. of Stock (100 µg/mL)	Final Volume (mL)	Final Fe Conc. (µg/mL)
1	1.0	100	1.0
2	2.0	100	2.0
3	4.0	100	4.0
4	6.0	100	6.0
5	8.0	100	8.0
Blank	0.0	100	0.0

## Sample Preparation

- Accurately weigh an amount of NaFeDTPA powder equivalent to approximately 10 mg of iron.
- Quantitatively transfer the powder to a 100 mL volumetric flask.
- Add ~70 mL of DI water and sonicate briefly if necessary to dissolve.
- Dilute to the mark with DI water. This is the Sample Stock Solution.

- Pipette 5.0 mL of the Sample Stock Solution into a 50 mL volumetric flask and dilute to the mark with DI water. This is the Working Sample Solution. (Note: This dilution factor may need adjustment to ensure the final absorbance falls within the calibration range).

## Assay Procedure



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Caption: Step-by-step experimental workflow for iron analysis.

- Label a series of 50 mL volumetric flasks for the blank, each calibration standard, and the working sample solution (in duplicate).
- Into each flask, pipette 5.0 mL of the corresponding standard or working sample solution.
- To each flask, add 1.0 mL of 1 M HCl. Swirl gently. This ensures the complete dissociation of the Fe-DTPA complex.
- To each flask, add 2.0 mL of 10% Hydroxylamine Hydrochloride solution. Swirl to mix and allow to stand for 10 minutes to ensure complete reduction of Fe<sup>3+</sup> to Fe<sup>2+</sup>.<sup>[11]</sup>
- To each flask, add 10.0 mL of 0.25% 1,10-Phenanthroline solution.
- To each flask, add 10.0 mL of Acetate Buffer (pH 4.5) to achieve the optimal pH for complex formation.<sup>[8]</sup>
- Dilute each flask to the 50 mL mark with DI water. Stopper and invert several times to mix thoroughly.
- Allow the solutions to stand for at least 15 minutes at room temperature for full color development.<sup>[10]</sup>
- Set the spectrophotometer to measure absorbance at 510 nm.
- Autozero the instrument using the reagent blank.
- Measure the absorbance of each standard and the sample solutions.

## Calculation

- Construct a calibration curve by plotting the absorbance of the standards against their known concentrations (in µg/mL).
- Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ), where  $y$  is absorbance,  $x$  is concentration,  $m$  is the slope, and  $c$  is the y-intercept.
- Calculate the concentration of iron in the Working Sample Solution ( $C_{\text{work}}$ ) using the regression equation:  $C_{\text{work}} (\mu\text{g/mL}) = (\text{Absorbance}_{\text{sample}} - c) / m$

- Calculate the final percentage of iron in the original NaFeDTPA powder using the following formula:

$$\% \text{ Iron (w/w)} = (C_{\text{work}} \times DF \times V) / (W_{\text{sample}} \times 10^4)$$

Where:

- C<sub>work</sub>: Concentration from the calibration curve (µg/mL)
- DF: Dilution Factor (in this protocol, DF = 10, from the 5 mL into 50 mL step)
- V: Volume of the Sample Stock Solution (in this protocol, V = 100 mL)
- W<sub>sample</sub>: Initial weight of the NaFeDTPA powder (in mg)
- 10<sup>4</sup>: Conversion factor (µg/mg multiplied by 100 for percentage)

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